molecular formula C20H16O2 B14092365 (2E)-3-(4-methoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one

(2E)-3-(4-methoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B14092365
M. Wt: 288.3 g/mol
InChI Key: VZFRSPMIFYIXSS-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-1-(2-NAPHTHYL)-PROP-2-EN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-1-(2-NAPHTHYL)-PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-1-(2-NAPHTHYL)-PROP-2-EN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-(4-METHOXYPHENYL)-1-(2-NAPHTHYL)-PROP-2-EN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-1-(2-NAPHTHYL)-PROP-2-EN-1-ONE involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHOXYPHENYL)-1-PHENYL-PROP-2-EN-1-ONE: Similar structure but lacks the naphthyl group.

    3-(4-HYDROXYPHENYL)-1-(2-NAPHTHYL)-PROP-2-EN-1-ONE: Similar structure but has a hydroxyl group instead of a methoxy group.

    3-(4-METHOXYPHENYL)-1-(1-NAPHTHYL)-PROP-2-EN-1-ONE: Similar structure but has a different naphthyl isomer.

Uniqueness

3-(4-METHOXYPHENYL)-1-(2-NAPHTHYL)-PROP-2-EN-1-ONE is unique due to the presence of both methoxy and naphthyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C20H16O2/c1-22-19-11-6-15(7-12-19)8-13-20(21)18-10-9-16-4-2-3-5-17(16)14-18/h2-14H,1H3

InChI Key

VZFRSPMIFYIXSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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